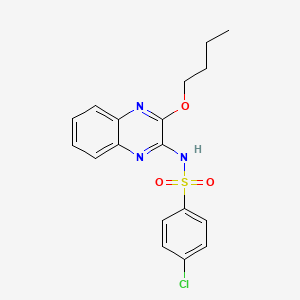![molecular formula C14H20ClNOS B5131156 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine, also known as CHEEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
Mecanismo De Acción
The mechanism of action of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, specifically the dopamine and glutamate systems. It has been found to increase dopamine release in the nucleus accumbens, a brain region associated with reward and addiction, and to decrease glutamate release in the prefrontal cortex, a brain region associated with decision-making and impulse control.
Biochemical and Physiological Effects:
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been found to have several biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain, as well as to reduce drug-seeking behavior in addiction models. Additionally, 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine in lab experiments is its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, providing an opportunity for further research. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
For research on 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine include further exploration of its mechanism of action and potential therapeutic applications. Additionally, research on the safety and efficacy of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine in humans is needed before it can be considered for clinical use. Finally, research on the potential use of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine in combination with other drugs or therapies should be explored.
Métodos De Síntesis
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine can be synthesized through a multi-step reaction process involving the reaction of 4-chlorobenzenethiol with 2-(2-bromoethoxy)ethylamine, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS/c15-13-3-5-14(6-4-13)18-12-11-17-10-9-16-7-1-2-8-16/h3-6H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLINCFMCOPLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7005108 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
acetate](/img/structure/B5131162.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)